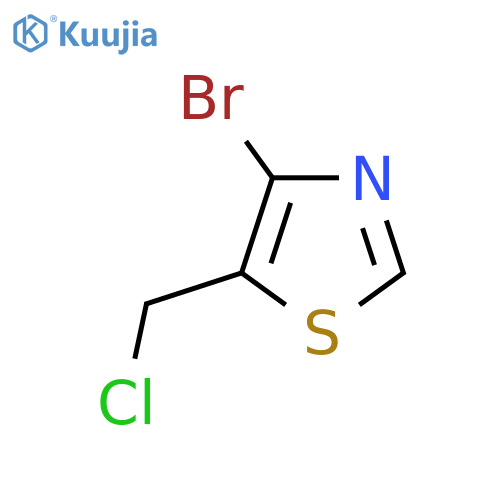

Cas no 1352041-45-2 (4-Bromo-5-(chloromethyl)thiazole)

1352041-45-2 structure

商品名:4-Bromo-5-(chloromethyl)thiazole

CAS番号:1352041-45-2

MF:C4H3BrClNS

メガワット:212.495317697525

CID:4820475

4-Bromo-5-(chloromethyl)thiazole 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-5-(chloromethyl)thiazole

- Thiazole, 4-bromo-5-(chloromethyl)-

- 4-bromo-5-(chloromethyl)-1,3-thiazole

-

- インチ: 1S/C4H3BrClNS/c5-4-3(1-6)8-2-7-4/h2H,1H2

- InChIKey: WIDAIXSCDMIQEH-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(CCl)SC=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 82.4

- トポロジー分子極性表面積: 41.1

- 疎水性パラメータ計算基準値(XlogP): 2.4

4-Bromo-5-(chloromethyl)thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A059004600-5g |

4-Bromo-5-(chloromethyl)thiazole |

1352041-45-2 | 97% | 5g |

2,090.40 USD | 2021-06-01 | |

| Alichem | A059004600-1g |

4-Bromo-5-(chloromethyl)thiazole |

1352041-45-2 | 97% | 1g |

792.54 USD | 2021-06-01 |

4-Bromo-5-(chloromethyl)thiazole 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

1352041-45-2 (4-Bromo-5-(chloromethyl)thiazole) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 249916-07-2(Borreriagenin)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量